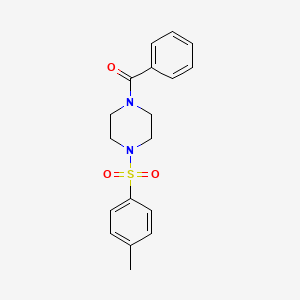

Phenyl(4-tosylpiperazin-1-yl)methanone

描述

Structure

3D Structure

属性

IUPAC Name |

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-15-7-9-17(10-8-15)24(22,23)20-13-11-19(12-14-20)18(21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJRRXMJXLLOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Phenyl 4 Tosylpiperazin 1 Yl Methanone

Comprehensive Analysis of Established Synthetic Routes to Phenyl(4-tosylpiperazin-1-yl)methanone

The most established and widely employed synthetic route to this compound is centered around the formation of an amide bond between a suitably functionalized piperazine (B1678402) and a benzoyl derivative. This approach is favored for its reliability, high yields, and the ready availability of starting materials.

Exploration of Precursor Amide and Alcohol Derivatization Strategies

The primary precursors for the synthesis of this compound are 1-tosylpiperazine and a benzoylating agent, typically benzoyl chloride. The synthesis of the key intermediate, 1-tosylpiperazine, can be achieved through the reaction of piperazine with p-toluenesulfonyl chloride. This reaction is a standard procedure for the mono-sulfonylation of symmetrical diamines and requires careful control of stoichiometry to minimize the formation of the di-substituted byproduct.

Alternatively, derivatization strategies can commence from precursor alcohols. For instance, diethanolamine (B148213) can be tosylated and subsequently cyclized to form the tosylpiperazine ring. This multi-step approach offers flexibility in introducing various substituents on the piperazine core if desired.

The benzoyl moiety is typically introduced using benzoyl chloride, which is commercially available and highly reactive. In cases where specific substitutions on the phenyl ring are required, the corresponding substituted benzoic acid can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.

A common strategy involves the use of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion. This classic method is known as the Schotten-Baumann reaction. lscollege.ac.inuomustansiriyah.edu.iqbyjus.com

Mechanistic Insights into C-N Bond Forming Reactions for Piperazine Functionalization

The formation of the crucial C-N bond in this compound via the reaction of 1-tosylpiperazine and benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. chemistnotes.comwebsite-files.com

The reaction mechanism can be delineated in the following steps:

Nucleophilic Attack: The secondary amine nitrogen of 1-tosylpiperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group.

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine or hydroxide ion) to yield the final product, this compound, and the corresponding salt of the base.

The presence of the electron-withdrawing tosyl group on one of the piperazine nitrogens reduces its nucleophilicity compared to unsubstituted piperazine. However, the remaining secondary amine is still sufficiently nucleophilic to react efficiently with the highly electrophilic benzoyl chloride.

Innovations in Chemoselective Activation and Transformation in the Synthesis of this compound Analogues

Recent advancements in synthetic methodology have focused on the development of more efficient and versatile routes to amide-containing molecules, including analogues of this compound. These innovations often involve the in-situ activation of less reactive carboxylic acids or amides.

Application of Triflic Anhydride (B1165640) for Amide Activation

Triflic anhydride (trifluoromethanesulfonic anhydride, Tf₂O) has emerged as a powerful reagent for the activation of amides. thieme-connect.comunlv.eduresearchgate.net This method provides an alternative to the use of highly reactive acyl chlorides and can be particularly useful for the synthesis of analogues from readily available but less reactive carboxylic acids or for the further functionalization of the amide bond itself.

When an amide is treated with triflic anhydride, it undergoes electrophilic activation to form a highly reactive intermediate. Depending on the structure of the amide and the reaction conditions, this intermediate can be an O-triflyliminium triflate, a nitrilium ion, or a keteniminium ion. tcichemicals.com These activated species are highly susceptible to nucleophilic attack.

For the synthesis of this compound analogues, a carboxylic acid could first be converted to a primary or secondary amide, which is then activated with triflic anhydride in the presence of a non-nucleophilic base. The subsequent addition of a nucleophile can lead to the introduction of diverse functional groups.

Nucleophilic Addition Reactions for Diverse Functional Group Introduction

The highly electrophilic intermediates generated by triflic anhydride activation of amides can react with a wide range of nucleophiles. mdpi.com This opens up avenues for the synthesis of a diverse library of this compound analogues with varied functionalities.

For instance, the activated amide intermediate could be intercepted by:

Organometallic reagents (e.g., Grignard or organolithium reagents): to introduce new carbon-carbon bonds.

Enolates or silyl (B83357) enol ethers: for the formation of β-dicarbonyl compounds or their equivalents.

Amines, alcohols, and thiols: to introduce different heteroatomic substituents.

This strategy allows for the late-stage functionalization of the molecule, which is a highly desirable feature in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions and Process Efficiencies for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Key parameters for optimization of the established Schotten-Baumann route include:

Solvent Selection: The choice of solvent can significantly impact reaction rate, product solubility, and ease of workup. Biphasic solvent systems, such as dichloromethane (B109758)/water, are often employed. lscollege.ac.in

Base Stoichiometry and Addition Rate: Precise control over the amount of base is crucial to neutralize the generated acid without promoting side reactions like hydrolysis of the acyl chloride. Slow addition of the base is often preferred to manage the exothermicity of the reaction.

Temperature Control: The acylation of amines is typically exothermic. Maintaining a controlled temperature is essential to prevent side reactions and ensure product quality.

Mixing: Efficient mixing is critical, especially in biphasic systems, to ensure adequate mass transfer between the reactants.

For large-scale synthesis, continuous flow chemistry offers several advantages over traditional batch processing. cam.ac.uk These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. The optimization of a Schotten-Baumann reaction in a flow system has been shown to successfully suppress undesired hydrolysis and allows for precise control over reaction parameters. cam.ac.uk

Data Tables

Table 1: Synthesis of N-Aroyl Piperazine Derivatives via Schotten-Baumann Reaction

| Entry | Piperazine Derivative | Acyl Chloride | Base | Solvent | Yield (%) |

| 1 | 1-Phenylpiperazine | Benzoyl chloride | aq. NaOH | Dichloromethane | 92 |

| 2 | Piperazine | Benzoyl chloride | Triethylamine | Dichloromethane | 85 |

| 3 | 1-(4-Nitrophenyl)piperazine | Benzoyl chloride | aq. NaOH | Dichloromethane | 88 |

| 4 | 1-Boc-piperazine | 18β-glycyrrhetinic acid chloride | Triethylamine | Dichloromethane | 90 |

This table presents a selection of representative examples from the literature and is intended to be illustrative of the general synthetic approach.

Sustainable and Green Chemistry Approaches in the Preparation of this compound

The growing emphasis on environmental stewardship within the pharmaceutical and chemical industries has spurred the development of sustainable and green chemistry approaches for the synthesis of active pharmaceutical ingredients and their intermediates. While specific green synthetic routes for this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to its logical synthetic pathway—the acylation of 1-tosylpiperazine with a benzoyl derivative. This section explores potential sustainable methodologies, including the use of eco-friendly solvents, energy-efficient techniques, and alternative catalytic systems, drawing parallels from advancements in green amide bond formation.

Conventional synthesis of this compound would likely involve the reaction of 1-tosylpiperazine with benzoyl chloride in the presence of a base and an organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). These traditional methods, while effective, often utilize hazardous chemicals and generate significant waste. Green chemistry offers several avenues to mitigate these environmental drawbacks.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, represents an ideal green solvent. Research has demonstrated the feasibility of N-acylation of amines in water, sometimes eliminating the need for any catalyst or organic solvent. nih.gov Another sustainable alternative is the use of brine solutions, which have been shown to facilitate the efficient acetylation of amines using acyl chlorides, mitigating the high reactivity and instability of the acylating agent in a purely aqueous medium. ias.ac.in For reactions where an organic solvent is necessary, greener alternatives to halogenated solvents and dipolar aprotic solvents are being explored. Solvents like cyclopentyl methyl ether (CPME) are gaining traction due to their favorable environmental, health, and safety profiles. nih.gov

Energy efficiency is another cornerstone of green chemistry. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate organic reactions. sigmaaldrich.cnnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields compared to conventional heating methods. indianchemicalsociety.comsphinxsai.com This is attributed to the efficient and direct heating of the reaction mixture. Similarly, sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. researchgate.netnih.gov Ultrasound promotes the formation of localized high-temperature and high-pressure zones through acoustic cavitation, leading to a significant acceleration of the reaction. nih.gov These techniques not only conserve energy but can also lead to cleaner reactions with fewer byproducts.

The development of novel catalytic systems and the use of safer reagents are also crucial for greening the synthesis of this compound. Instead of using highly reactive and hazardous benzoyl chloride, greener approaches could involve the direct coupling of benzoic acid with 1-tosylpiperazine. This can be achieved using catalysts such as boric acid, which promotes amidation with the removal of water. sciepub.com Enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids with amines in green solvents, yielding pure products with excellent conversions. nih.gov Furthermore, solvent-free reaction conditions represent an ideal green synthetic protocol, minimizing waste and simplifying product isolation. orientjchem.orgnih.gov The N-acylation of amines has been shown to proceed efficiently in the absence of any solvent, often with reduced reaction times and high yields.

| Parameter | Conventional Approach | Green Alternative 1: Microwave-Assisted, Water Solvent | Green Alternative 2: Ultrasound-Assisted, Solvent-Free | Green Alternative 3: Enzymatic Catalysis |

|---|---|---|---|---|

| Acylating Agent | Benzoyl Chloride | Benzoyl Chloride or Benzotriazole Derivative | Benzoic Anhydride | Benzoic Acid |

| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Water nih.gov | Solvent-Free orientjchem.org | Cyclopentyl methyl ether (CPME) nih.gov |

| Catalyst/Reagent | Triethylamine or Pyridine | None or Phase Transfer Catalyst | None or Solid Acid/Base Catalyst | Candida antarctica lipase B (CALB) nih.gov |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation indianchemicalsociety.com | Ultrasonic Irradiation researchgate.net | Conventional Heating (Mild) |

| Reaction Time | Several hours | Minutes indianchemicalsociety.com | Minutes to < 1 hour nih.gov | Hours |

| Yield | Good to High | Often Higher than Conventional indianchemicalsociety.com | Comparable or Higher than Conventional researchgate.net | Excellent nih.gov |

| Environmental Impact | Use of hazardous solvents, generation of waste salts | Elimination of hazardous organic solvents, reduced energy consumption | Elimination of all solvents, reduced energy consumption | Use of biodegradable catalyst and green solvent, high atom economy |

Advanced Spectroscopic and Structural Characterization of Phenyl 4 Tosylpiperazin 1 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution NMR experiments, including ¹H and ¹³C NMR, have been utilized to definitively establish the structure of Phenyl(4-tosylpiperazin-1-yl)methanone.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum shows a complex multiplet between δ 7.30 and 7.65 ppm, integrating to a total of nine protons. This multiplet arises from the protons of the phenyl group and the tosyl group. The protons of the piperazine (B1678402) ring appear as two broad multiplets, one between δ 3.33 and 4.01 ppm and the other between δ 2.75 and 3.21 ppm, each integrating to four protons. A sharp singlet is observed at δ 2.46 ppm, which corresponds to the three protons of the methyl group on the tosyl moiety.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65-7.61 | Multiplet | 2H | Aromatic Protons (Tosyl Group) |

| 7.44-7.30 | Multiplet | 7H | Aromatic Protons (Phenyl & Tosyl Groups) |

| 4.01-3.33 | Multiplet | 4H | Piperazine Protons |

| 3.21-2.75 | Multiplet | 4H | Piperazine Protons |

Data sourced from a doctoral thesis.

The ¹³C NMR spectrum, recorded in CDCl₃ at 125 MHz, provides further confirmation of the molecular structure by showing the signals for all the unique carbon atoms in this compound. The spectrum displays a number of distinct resonances in the aromatic region, corresponding to the carbon atoms of the phenyl and tosyl groups. The carbonyl carbon of the methanone (B1245722) linkage is also expected in the downfield region of the spectrum. The aliphatic region would show signals for the piperazine ring carbons and the methyl carbon of the tosyl group. While the precise chemical shifts for all carbons are not fully detailed in the available literature, the data is sufficient to support the proposed structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

As of the latest literature review, detailed experimental mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, is not available in publicly accessible scientific journals or databases. Such data would be invaluable for confirming the molecular weight and providing insights into the compound's stability and fragmentation pathways under ionization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

A thorough search of the scientific literature did not yield any experimental Infrared (IR) or Raman spectroscopy data for this compound. These vibrational spectroscopy techniques would be instrumental in identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the sulfonyl (S=O) stretches of the tosyl group, and the various C-H and C=C vibrations of the aromatic rings.

Computational Chemistry and Molecular Modeling of Phenyl 4 Tosylpiperazin 1 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Phenyl(4-tosylpiperazin-1-yl)methanone, DFT calculations can elucidate a range of electronic properties that are crucial for understanding its reactivity and potential applications.

Electronic Properties: DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Another significant output from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfonyl and carbonyl groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential.

Reactivity Prediction: Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its ability to donate or accept electrons.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, in this compound, the nitrogen atoms of the piperazine (B1678402) ring and the carbonyl carbon are likely to be key sites for chemical reactions.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar organic molecules.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Electronegativity (χ) | 3.85 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for transition between them.

The piperazine ring in this compound typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, albeit at a higher energy cost. The orientation of the phenyl and tosyl groups relative to the piperazine ring also gives rise to different conformers.

Potential Energy Surface (PES) Mapping: A potential energy surface (PES) map can be generated by systematically varying key dihedral angles within the molecule and calculating the corresponding energy at each point. This provides a comprehensive landscape of the molecule's conformational space. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For this compound, the key dihedral angles would include those around the C-N bonds of the piperazine ring and the bonds connecting the aryl groups.

The results of a conformational analysis can be summarized in a table listing the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Chair (Equatorial Phenyl, Equatorial Tosyl) | 0.00 | τ(C-N-C-C) ≈ ±60° |

| Chair (Axial Phenyl, Equatorial Tosyl) | 2.5 - 3.5 | τ(C-N-C-C) ≈ ±60° |

| Twist-Boat | 5.0 - 6.0 | Varies |

| Boat | 6.0 - 7.0 | Varies |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of the solvent and temperature. An MD simulation of this compound in a solvent such as water or dimethyl sulfoxide (DMSO) would reveal its solution-phase behavior and intermolecular interactions.

Solution-Phase Behavior: MD simulations can track the conformational changes of the molecule in solution. This can reveal whether the molecule maintains a rigid structure or exhibits significant flexibility. The simulations can also provide information on the solvation of the molecule, showing how solvent molecules arrange themselves around the solute. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

Intermolecular Interactions: In a condensed phase, molecules interact with each other through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. MD simulations can identify and characterize these interactions. For this compound, potential hydrogen bond acceptors include the oxygen atoms of the sulfonyl and carbonyl groups, while the aromatic rings can participate in π-π stacking interactions. Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and potential to bind to biological targets.

A summary of potential intermolecular interactions identified from a hypothetical MD simulation is provided below.

| Interaction Type | Interacting Groups | Average Distance (Å) |

| Hydrogen Bonding (with water) | Sulfonyl Oxygen, Carbonyl Oxygen | 2.8 - 3.2 |

| π-π Stacking | Phenyl ring - Phenyl ring | 3.5 - 4.0 |

| van der Waals | All non-polar groups | > 3.5 |

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are used to predict the properties of new, unsynthesized compounds. QSPR studies on a series of related piperazine derivatives could be used to predict the properties of this compound. nih.govresearchgate.net

Model Development: To develop a QSPR model, a dataset of molecules with known properties (e.g., solubility, melting point, or a biological activity) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the property of interest.

Predictive Modeling: Once a robust QSPR model is developed and validated, it can be used to predict the properties of this compound. For example, a QSPR model for aqueous solubility developed from a series of tosylamide derivatives could provide an estimate of the solubility of the target compound based on its calculated molecular descriptors. This predictive capability is highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

A hypothetical QSPR equation for predicting a property (e.g., logP) might look like:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ*(Descriptor n)

Chemical Reactivity and Mechanistic Studies of Phenyl 4 Tosylpiperazin 1 Yl Methanone

Investigation of Electrophilic and Nucleophilic Reaction Sites within the Molecule

Electrophilic Sites: The molecule possesses two major electrophilic centers susceptible to nucleophilic attack:

Carbonyl Carbon: The carbon atom of the benzoyl group's carbonyl function is highly electrophilic. The significant electronegativity difference between carbon and oxygen leads to a polarized bond, rendering the carbon atom electron-deficient. This site is a prime target for nucleophiles, leading to addition or substitution reactions.

Sulfonyl Sulfur: The sulfur atom of the tosyl group is in a high oxidation state and is bonded to two oxygen atoms and a nitrogen atom, all of which are strongly electron-withdrawing. This makes the sulfur atom a hard electrophile, susceptible to attack by strong nucleophiles, which can lead to the cleavage of the sulfur-nitrogen bond.

Nucleophilic Sites: The primary nucleophilic site is the oxygen atom of the carbonyl group.

Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center and a Lewis base. It can be protonated under acidic conditions or coordinate to Lewis acids, which further activates the carbonyl carbon towards nucleophilic attack.

Piperazine (B1678402) Nitrogen Atoms: The nitrogen atom of the piperazine ring attached to the benzoyl group (N-1) is part of an amide linkage. Its lone pair is delocalized into the carbonyl group, significantly reducing its nucleophilicity. The nitrogen atom attached to the tosyl group (N-4) is part of a sulfonamide. The strong electron-withdrawing effect of the tosyl group also greatly diminishes the nucleophilicity of this nitrogen.

Interactive Data Table: Predicted Molecular Reactive Sites

| Site | Type | Predicted Reactivity | Rationale |

| Carbonyl Carbon | Electrophilic | High | Polarization of C=O bond, resonance stabilization of intermediates. |

| Sulfonyl Sulfur | Electrophilic | High | High oxidation state, bonded to three electronegative atoms. |

| Carbonyl Oxygen | Nucleophilic | Moderate | Lone pair availability, can act as a proton acceptor. |

| Piperazine N-1 | Nucleophilic | Very Low | Amide resonance delocalizes the lone pair into the carbonyl group. |

| Piperazine N-4 | Nucleophilic | Very Low | Strong electron-withdrawing effect of the adjacent sulfonyl group. |

| Phenyl Ring | Electrophilic | Low | Deactivated towards electrophilic substitution by the carbonyl group. |

| Tolyl Ring | Electrophilic | Moderate | Activated towards electrophilic substitution by the methyl group. |

Stability and Degradation Pathways Under Varied Environmental Conditions

The stability of Phenyl(4-tosylpiperazin-1-yl)methanone is contingent on environmental factors such as temperature, pH, and exposure to light. The molecule contains both an amide and a sulfonamide linkage, which exhibit different susceptibilities to degradation.

Hydrolytic Stability: The amide bond is generally more susceptible to hydrolysis than the sulfonamide bond. Under acidic or basic conditions, the amide linkage can be cleaved to yield benzoic acid and 1-tosylpiperazine. The rate of hydrolysis is dependent on pH and temperature. Studies on the hydrolysis of related chemical warfare agents have shown that reaction kinetics often follow a first-order model, with the rate being significantly influenced by the pH of the system. e3s-conferences.org The sulfonamide bond is notably stable and generally requires more drastic conditions, such as strong acid and high temperatures, for cleavage. Research on the thermal stability of various sulfonamides in milk demonstrated that while they are very stable under pasteurization conditions, significant degradation can occur with prolonged sterilization at high temperatures (e.g., 120°C for 20 minutes). nih.gov

Photochemical and Redox Reactivity Profiles

Photochemical Reactivity: The benzoyl moiety, a benzophenone (B1666685) derivative, is a well-known chromophore that can absorb UV radiation. Upon photoactivation, benzophenone and its derivatives can undergo a variety of photochemical reactions. For instance, photochemical cleavage of C-C or C-N bonds is a known pathway for certain derivatives. beilstein-journals.orgbeilstein-journals.orgacs.org Specifically, α-keto amides can undergo photochemical cleavage and release of phenols through a proposed mechanism involving hydrogen transfer from an N-alkyl group to the keto oxygen. researchgate.net While specific photochemical studies on this compound are limited, it is plausible that irradiation with UV light could lead to reactions such as photoreduction of the carbonyl group or cleavage of the amide bond.

Redox Reactivity: The primary site for redox reactions is the carbonyl group of the benzoyl moiety.

Reduction: The ketone can be reduced to a secondary alcohol, diphenylmethanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄). zenodo.org Electrochemical studies of benzophenone in aprotic solvents show that the reduction occurs in two successive one-electron steps, first forming a radical anion and then a dianion. researchgate.netacs.org The reduction potential is sensitive to the availability of protons in the medium. acs.orgmonash.edu

Oxidation: The molecule is generally resistant to oxidation under mild conditions. The aromatic rings and the sulfonamide group are stable towards common oxidizing agents. Forced oxidation at high temperatures or with very strong oxidants could potentially lead to the degradation of the piperazine ring or oxidation of the methyl group on the tolyl ring.

Catalytic Transformations and Derivatizations of the Piperazine and Tosyl Moieties

The structure of this compound offers several avenues for catalytic transformations, enabling the synthesis of various derivatives.

Cleavage of the N-Tosyl Bond: The tosyl group is often used as a protecting group for amines, and its removal (detosylation) is a key transformation. Various methods exist for the cleavage of the N-S bond in sulfonamides. Catalytic photoredox cleavage under visible-light irradiation has been developed as a mild and efficient desulfonylation method. researchgate.net Another approach involves catalytic C–N bond cleavage of tertiary sulfonamides protected with groups like p-methoxybenzyl (PMB) under mild acidic conditions using catalysts such as Bi(OTf)₃. acs.org This suggests that selective cleavage reactions can be achieved based on the specific substitution pattern of the sulfonamide.

Derivatizations of the Piperazine Moiety: After a potential detosylation to unmask the N-4 position, the piperazine ring can be further functionalized. Various methods for the catalytic synthesis of piperazine derivatives have been reviewed, highlighting both intermolecular and intramolecular cyclization strategies. researchgate.net The secondary amine generated after detosylation could undergo reactions such as N-alkylation or N-acylation. Furthermore, derivatization of piperazine itself can be achieved using reagents like 4-chloro-7-nitrobenzofuran (B1219042) to create UV-active derivatives for analytical purposes. jocpr.comresearchgate.net The synthesis of N-acyl-N-phenylpiperazines is often accomplished using standard peptide coupling reagents like TBTU or by reacting the piperazine with acid chlorides. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor for the synthesis of piperazine derivatives via C-N bond cleavage has also been explored, showcasing the versatility of reactions to build upon the piperazine scaffold. rsc.orgnih.gov

Interactive Data Table: Summary of Potential Catalytic Transformations

| Moiety | Transformation | Type of Reaction | Potential Conditions/Catalysts | Resulting Functional Group |

| Tosyl | Detosylation | Reductive Cleavage | Visible-light photoredox catalysis; Bi(OTf)₃ for related systems. researchgate.netacs.org | Secondary Amine |

| Piperazine (post-detosylation) | N-Alkylation | Nucleophilic Substitution | Alkyl halide, base. | Tertiary Amine |

| Piperazine (post-detosylation) | N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride or carboxylic acid with coupling agent (e.g., TBTU). nih.gov | Amide |

| Benzoyl | Carbonyl Reduction | Reduction | Sodium borohydride (NaBH₄); Electrochemical reduction. zenodo.orgresearchgate.net | Secondary Alcohol |

Applications in Chemical Library Synthesis and Early Stage Drug Discovery Research

Utilization of Phenyl(4-tosylpiperazin-1-yl)methanone as a Key Building Block in Combinatorial Chemistry

This compound serves as a valuable scaffold in combinatorial chemistry due to its inherent structural modularity. The molecule possesses several points for chemical modification, allowing for the systematic and rapid generation of a multitude of derivatives. The core structure, consisting of a phenyl ring, a piperazine (B1678402) moiety, and a tosyl group, provides a rigid framework that can be functionalized in various ways.

The presence of the piperazine ring is particularly advantageous. This six-membered heterocycle with two nitrogen atoms offers two sites for diversification. One nitrogen is acylated with the benzoyl group, while the other is sulfonated with the tosyl group. The phenyl ring of the benzoyl group and the tolyl group of the tosyl substituent can be readily substituted with a wide array of chemical moieties. This multi-point diversity allows for the creation of large and structurally varied compound libraries from a single, readily accessible starting material.

Development and Screening of this compound-Derived Compound Libraries

The development of compound libraries based on the this compound scaffold is a key strategy in hit identification during the early phases of drug discovery. By systematically altering the substituents on the phenyl and tosyl rings, medicinal chemists can explore a vast chemical space to identify molecules with desired biological activities.

Once synthesized, these libraries are subjected to high-throughput screening (HTS) against a variety of biological targets. HTS allows for the rapid testing of thousands of compounds, identifying "hits" that exhibit activity against a specific protein or pathway. The data generated from these screens, including structure-activity relationships (SAR), are crucial for guiding the subsequent optimization of lead compounds.

Implementation of Automated Synthesis Platforms for Enhanced Productivity in Medicinal Chemistry

To expedite the synthesis of large compound libraries derived from this compound, automated synthesis platforms are increasingly being employed. These systems automate the repetitive tasks of chemical synthesis, such as reagent dispensing, reaction monitoring, and product purification. This automation significantly increases the throughput of compound production, enabling the creation of larger and more diverse libraries in a shorter amount of time.

The use of automated synthesis not only accelerates the drug discovery process but also improves its efficiency and reproducibility. By minimizing manual intervention, these platforms reduce the potential for human error and ensure greater consistency in the quality of the synthesized compounds. This is particularly important for generating reliable data from high-throughput screening campaigns.

Case Studies: this compound Analogues as Ligands for Specific Biological Targets

While extensive research on this compound analogues as binders for a wide range of biological targets is an ongoing area of investigation, preliminary studies have highlighted their potential. For instance, derivatives of the broader phenyl(piperazin-1-yl)methanone scaffold have been explored for their inhibitory activity against various enzymes.

Future Directions and Emerging Research Paradigms for Phenyl 4 Tosylpiperazin 1 Yl Methanone Research

Novel Synthetic Methodologies and Process Intensification

The synthesis of piperazine-containing molecules, including Phenyl(4-tosylpiperazin-1-yl)methanone, has traditionally relied on multi-step processes that may involve protecting groups and harsh reaction conditions. acs.org Emerging research is focused on developing more efficient, sustainable, and scalable synthetic routes.

Process intensification , particularly through the use of flow chemistry and microwave reactors, represents another significant area for advancement. mdpi.comnih.gov Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and the potential for seamless scale-up. researchgate.net Combining these technologies with heterogeneous catalysis, where metal ions are supported on polymeric resins, can shorten reaction times and allow for easy catalyst separation and reuse, aligning with the principles of green chemistry. mdpi.com

| Methodology | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established and understood. | Current standard method for synthesis. | acs.org |

| One-Pot, One-Step Synthesis | Avoids protecting groups, reduces steps and waste, improves efficiency. | Simplification of the core synthesis of the tosylpiperazine moiety. | mdpi.comnih.gov |

| One-Step Cyclization | Uses mild conditions, operational simplicity, broad substrate scope. | Efficient formation of the N-tosylpiperazine ring structure. | acs.orgorganic-chemistry.org |

| Flow Chemistry/Microwave Synthesis | Enhanced reaction control, improved safety, scalability, faster reactions. | Intensification of the synthesis process for industrial-scale production. | mdpi.comnih.gov |

Exploration of Unconventional Reactivity and Supramolecular Chemistry

The future of this compound research will also involve a deeper understanding of its molecular interactions and reactivity. The sulfonamide group is known for its ability to participate in various non-covalent interactions, which are crucial for molecular recognition and the formation of ordered structures. nih.govnih.gov

Exploration into the supramolecular chemistry of this compound is a key future direction. Research on analogous structures, such as other substituted aryl-piperazinyl methanones and sulfonamide-containing compounds, has revealed the formation of complex supramolecular architectures through a combination of hydrogen bonds (e.g., C-H···O), π-π stacking, and other secondary interactions. nih.govresearchgate.net X-ray diffraction studies on crystals of this compound and its derivatives could elucidate how these molecules self-assemble in the solid state. researchgate.net This knowledge is not only of fundamental interest but could also guide the design of crystalline materials with specific properties, a field known as crystal engineering.

Furthermore, investigating the unconventional reactivity of the tosylpiperazine scaffold is warranted. While the sulfonamide group is relatively unreactive, its electronic influence and steric bulk can modulate the reactivity of other parts of the molecule. wikipedia.org Future studies could explore reactions that are less common for this class of compounds, potentially leading to novel molecular transformations and the discovery of unexpected chemical properties.

| Interaction Type | Description | Potential Role in this compound Assemblies | References |

|---|---|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving a carbon-hydrogen donor and an oxygen acceptor. | Could be a structure-directing force in crystal packing. | researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Could lead to the formation of stacked columnar structures. | researchgate.net |

| N-H···O Hydrogen Bonds | Stronger hydrogen bonds, if an N-H donor is present in derivatives. | Could form robust synthons for building supramolecular networks. | nih.gov |

| C-H···π Interactions | Interactions between a C-H bond and a π-system. | Contribute to the stability of the overall crystal structure. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. researchgate.net These computational tools can analyze vast chemical datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. researchgate.netnih.gov

A significant future application lies in de novo drug design . nih.gov Generative AI models can be trained on existing libraries of active compounds to propose novel molecular structures with a high probability of possessing desired biological activities. researchgate.netnih.gov For this compound, this could involve generating derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. nih.gov

Broader Applications in Materials Science and Chemical Biology

While much of the focus on piperazine derivatives has been in medicinal chemistry, the unique structural and electronic properties of this compound suggest potential applications in other scientific domains.

In materials science , the ability of sulfonamides to engage in predictable non-covalent interactions could be exploited for the creation of novel organic materials. nih.gov For instance, derivatives of this compound could be designed to self-assemble into liquid crystals, gels, or other soft materials with interesting optical or electronic properties. The rigid benzoyl and tosyl groups provide a framework that could be functionalized to tune these material properties.

In the realm of chemical biology , this compound and its analogs could serve as scaffolds for the development of new chemical probes to study biological processes. For example, related (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have shown promise as neuroprotective agents. nih.gov This suggests that the broader phenyl-piperazinyl-methanone core could be a valuable starting point for developing tools to investigate neurodegenerative diseases or other biological pathways. By attaching fluorescent tags or reactive groups, derivatives of this compound could be transformed into imaging agents or activity-based probes.

常见问题

Q. What are the standard synthetic routes for Phenyl(4-tosylpiperazin-1-yl)methanone?

The synthesis typically involves coupling reactions between a phenyl ketone precursor and a tosylpiperazine derivative. Key steps include:

- Nucleophilic substitution : Tosylation of piperazine using p-toluenesulfonyl chloride under basic conditions to form the 4-tosylpiperazine intermediate.

- Friedel-Crafts acylation : Reaction of the tosylpiperazine with a benzoyl chloride derivative in the presence of Lewis acids (e.g., AlCl₃) to form the methanone backbone .

- Purification : Column chromatography or recrystallization to isolate the product. Methodological optimization focuses on solvent selection (e.g., dichloromethane for acylation) and stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tosyl group (aromatic protons at δ 7.2–7.8 ppm, methyl protons at δ 2.4 ppm) and piperazine ring (N–CH₂ signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₈H₂₀N₂O₃S: 356.12) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm ketone and sulfonyl groups .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol or acetonitrile.

- Data Collection : Using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX software refines the structure by minimizing the difference between observed and calculated structure factors .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of derivatives?

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acylation reduces side reactions like over-tosylation .

- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution efficiency.

- In-line Monitoring : Employing HPLC or TLC to track intermediate formation and adjust reaction parameters in real time .

- Machine Learning : Predictive models can identify optimal solvent-catalyst combinations based on historical reaction data .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Assay Standardization : Replicating experiments under identical conditions (e.g., cell line, incubation time) to eliminate variability .

- Structure-Activity Relationship (SAR) Studies : Modifying the tosyl group (e.g., replacing with mesyl or nosyl) to evaluate how substituents affect receptor binding .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., serotonin receptors) to explain divergent pharmacological results .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Pharmacophore Modeling : Identifying critical features (e.g., hydrogen bond acceptors at the sulfonyl group) using tools like Schrödinger’s Phase .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize synthetic targets .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) optimizes the geometry of transition states in derivative synthesis, improving reaction efficiency .

Q. What experimental approaches validate the neuroprotective potential of this compound?

- In Vitro Models : Exposing SH-SY5Y neuronal cells to oxidative stress (H₂O₂) and measuring viability via MTT assay. Pre-treatment with the compound at 10–100 µM concentrations can quantify protection .

- In Vivo Models : Administering the compound to rodents with induced Parkinson’s disease and assessing motor coordination (rotarod test) and dopaminergic neuron survival (immunohistochemistry) .

- Biochemical Assays : Measuring antioxidant enzyme activity (e.g., SOD, catalase) in brain homogenates to link neuroprotection to redox modulation .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. radioligand assays) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic forms, critical for formulation studies .

- Ethical Compliance : Adhere to guidelines for animal studies (e.g., Guide for the Care and Use of Laboratory Animals) when testing in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。